molecular formula C10H11NO4 B6257922 2-[(methylcarbamoyl)oxy]-2-phenylacetic acid CAS No. 99060-75-0

2-[(methylcarbamoyl)oxy]-2-phenylacetic acid

Cat. No.: B6257922
CAS No.: 99060-75-0
M. Wt: 209.20 g/mol
InChI Key: NDAKSOLKNCWUNJ-UHFFFAOYSA-N
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Description

2-[(Methylcarbamoyl)oxy]-2-phenylacetic acid is an organic compound with a unique structure that includes a phenyl group and a methylcarbamoyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(methylcarbamoyl)oxy]-2-phenylacetic acid typically involves the reaction of phenylacetic acid with methyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylcarbamoyl)oxy]-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(Methylcarbamoyl)oxy]-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[(methylcarbamoyl)oxy]-2-phenylacetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[(Methylcarbamoyl)oxy]ethyl methacrylate (MEM): This compound shares a similar methylcarbamoyl group but has a different backbone structure.

    Phenylacetic acid derivatives: Compounds such as phenylacetic acid and its esters have similar structural features but differ in their functional groups.

Uniqueness

2-[(Methylcarbamoyl)oxy]-2-phenylacetic acid is unique due to the presence of both a phenyl group and a methylcarbamoyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

99060-75-0

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(methylcarbamoyloxy)-2-phenylacetic acid

InChI

InChI=1S/C10H11NO4/c1-11-10(14)15-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13)

InChI Key

NDAKSOLKNCWUNJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC(C1=CC=CC=C1)C(=O)O

Purity

95

Origin of Product

United States

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